molecular formula C12H12FNO B2431133 1-(5-Fluoro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 2196073-15-9

1-(5-Fluoro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No.: B2431133
CAS No.: 2196073-15-9
M. Wt: 205.232
InChI Key: IBEAAINFKREFRA-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .


Synthesis Analysis

Quinoline derivatives are synthesized by a variety of methods. One common approach used in drug discovery is chemical modification of quinoline, resulting in improved therapeutic effects .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds . The structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the specific compound. For example, some quinoline derivatives are crystalline and colorless in nature .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its intended use. For example, some quinoline derivatives exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Future Directions

There is ongoing research into the development of new molecules containing the quinoline nucleus, with many research reports being generated in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Properties

IUPAC Name

1-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-12(15)14-8-4-5-9-10(13)6-3-7-11(9)14/h2-3,6-7H,1,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEAAINFKREFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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